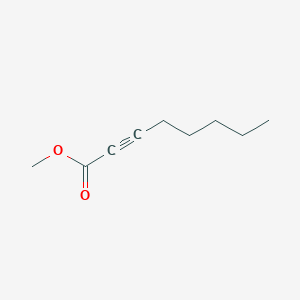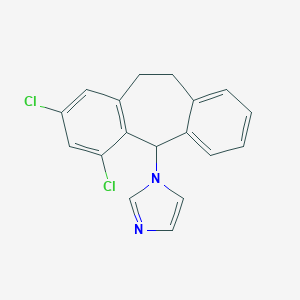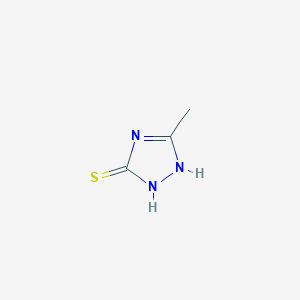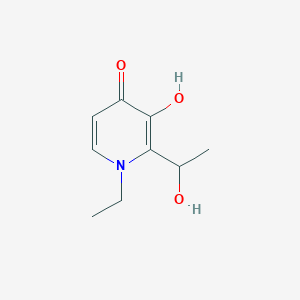
1-Ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one, commonly known as EHDP, is a chelating agent that has been extensively studied for its potential applications in various fields of scientific research. EHDP belongs to the family of hydroxypyridinones and is a potent chelator of iron and other metal ions.
作用机制
EHDP works by binding to metal ions in the body, preventing them from causing damage to tissues and organs. It has a high affinity for iron, which makes it effective in the treatment of iron overload disorders. EHDP has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This inhibition leads to an increase in bone density, making it potentially useful in the treatment of osteoporosis.
Biochemical and Physiological Effects:
EHDP has been shown to have a number of biochemical and physiological effects. It has been shown to increase bone density, reduce the levels of iron in the body, and prevent the accumulation of toxic metal ions in tissues and organs. EHDP has also been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
EHDP has several advantages in lab experiments. It is a potent chelating agent for metal ions, making it useful in studies involving metal ion metabolism and toxicity. EHDP is also relatively stable and easy to synthesize, making it a convenient choice for lab experiments. However, EHDP has some limitations as well. It has a high affinity for iron, which can interfere with studies involving iron metabolism. Additionally, EHDP can be toxic at high concentrations, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for research involving EHDP. One area of interest is the potential use of EHDP in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. EHDP's antioxidant properties make it a promising candidate for these conditions. Another area of interest is the development of new chelating agents based on the structure of EHDP, which may have improved properties and applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of EHDP, particularly in the context of metal ion metabolism and toxicity.
合成方法
EHDP can be synthesized by reacting 2,3-dimethyl-1,4-dioxane-6,7-dione with ethylamine and 2-hydroxyethylamine. The reaction results in the formation of EHDP, which can be purified by recrystallization.
科学研究应用
EHDP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be an effective chelating agent for iron and other metal ions, making it useful in the treatment of iron overload disorders such as hemochromatosis. EHDP has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
属性
CAS 编号 |
139261-92-0 |
|---|---|
产品名称 |
1-Ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one |
分子式 |
C9H13NO3 |
分子量 |
183.2 g/mol |
IUPAC 名称 |
1-ethyl-3-hydroxy-2-(1-hydroxyethyl)pyridin-4-one |
InChI |
InChI=1S/C9H13NO3/c1-3-10-5-4-7(12)9(13)8(10)6(2)11/h4-6,11,13H,3H2,1-2H3 |
InChI 键 |
KICQOVVEMVVNSD-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C(=C1C(C)O)O |
规范 SMILES |
CCN1C=CC(=O)C(=C1C(C)O)O |
同义词 |
1-ethyl-2-(1-hydroxyethyl)-3-hydroxypyridin-4-one 2-(1-hydroxyethyl)CP94 EHEHO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




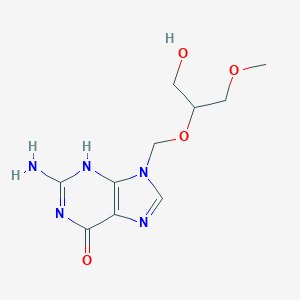
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

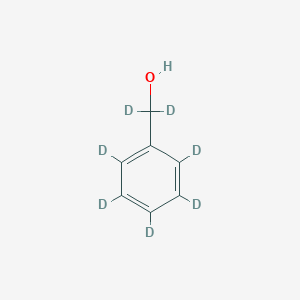
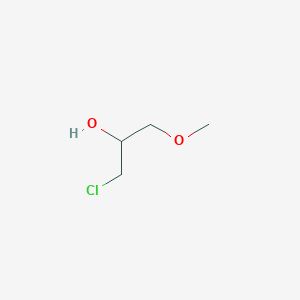
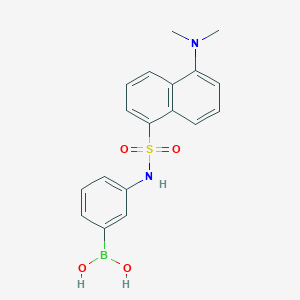
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
